molecular formula C13H10F2O2 B14030391 4-(Benzyloxy)-2,5-difluorophenol

4-(Benzyloxy)-2,5-difluorophenol

Cat. No.: B14030391
M. Wt: 236.21 g/mol
InChI Key: PSVFXYSVGGGRRW-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2,5-difluorophenol is an organic compound belonging to the phenol family It is characterized by the presence of a benzyloxy group and two fluorine atoms attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2,5-difluorophenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the benzoylation of substituted phenols followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2,5-difluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the phenol ring.

Scientific Research Applications

4-(Benzyloxy)-2,5-difluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Benzyloxy)-2,5-difluorophenol exerts its effects is not fully understood. it is proposed that the compound interacts with specific molecular targets and pathways, leading to its observed biological activities. For example, it may increase the excretion of melanin from melanocytes, resulting in depigmentation .

Comparison with Similar Compounds

4-(Benzyloxy)-2,5-difluorophenol can be compared with other similar compounds, such as:

The presence of fluorine atoms in this compound makes it unique and may contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H10F2O2

Molecular Weight

236.21 g/mol

IUPAC Name

2,5-difluoro-4-phenylmethoxyphenol

InChI

InChI=1S/C13H10F2O2/c14-10-7-13(11(15)6-12(10)16)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2

InChI Key

PSVFXYSVGGGRRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)F)O)F

Origin of Product

United States

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